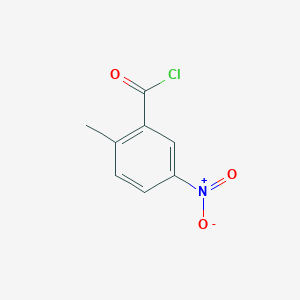

2-Methyl-5-nitrobenzoyl chloride

Descripción general

Descripción

2-Methyl-5-nitrobenzoyl chloride is an organic compound with the molecular formula C8H6ClNO3 and a molecular weight of 199.59 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methyl group at the second position and a nitro group at the fifth position. This compound is primarily used in chemical synthesis and research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Methyl-5-nitrobenzoyl chloride can be synthesized through the nitration of 2-methylbenzoyl chloride. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fifth position of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-5-nitrobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Amines: From the reduction of the nitro group.

Substituted Benzoyl Derivatives: From nucleophilic substitution reactions.

Biaryl Compounds: From coupling reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Methyl-5-nitrobenzoyl chloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its reactivity allows it to participate in various chemical transformations, making it a valuable building block in drug development.

Case Study: Synthesis of Anticancer Agents

A notable application involves the synthesis of novel anticancer agents via the acylation of amines. The compound has been used to create derivatives that exhibit significant cytotoxicity against cancer cell lines, showcasing its potential in oncology drug development .

| Study | Compound | Activity | Reference |

|---|---|---|---|

| Dey & Kantam (1937) | Various derivatives | Anticancer activity | Journal of the Indian Chemical Society |

| Gobbi et al. (2007) | Nitro derivatives | Cytotoxicity | Journal of Medicinal Chemistry |

Organic Synthesis

The compound serves as a reagent in organic synthesis, particularly in the formation of nitro-substituted aromatic compounds. Its ability to undergo nucleophilic substitution reactions allows chemists to modify existing molecular frameworks effectively.

Material Science

In material science, this compound is used as a precursor for the synthesis of polymers and resins with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Application Example:

Research has shown that incorporating this compound into polycarbonate matrices enhances UV stability and reduces yellowing, making it suitable for applications in coatings and plastics .

Analytical Chemistry

The compound is also employed in analytical chemistry as a derivatizing agent for the analysis of alcohols and phenols. Its chlorinated structure facilitates the formation of stable derivatives that can be easily analyzed using chromatographic techniques.

Analytical Method:

Using gas chromatography-mass spectrometry (GC-MS), researchers can identify and quantify alcohols by converting them into their corresponding chlorinated derivatives using this compound .

Mecanismo De Acción

The mechanism of action of 2-Methyl-5-nitrobenzoyl chloride primarily involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form amides, esters, and other derivatives. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

2-Methylbenzoyl Chloride: Lacks the nitro group, making it less reactive in certain reactions.

5-Nitrobenzoyl Chloride: Lacks the methyl group, affecting its steric and electronic properties.

2-Nitrobenzoyl Chloride: The nitro group is positioned differently, leading to different reactivity patterns.

Uniqueness

2-Methyl-5-nitrobenzoyl chloride is unique due to the presence of both the methyl and nitro groups, which influence its reactivity and applications. The combination of these substituents allows for selective reactions and the formation of specific products that are not easily accessible with other similar compounds .

Actividad Biológica

2-Methyl-5-nitrobenzoyl chloride is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is notable for its potential as a precursor in the synthesis of various biologically active molecules, including those with antimicrobial, anticancer, and enzyme-inhibitory properties. This article reviews the current understanding of the biological activity of this compound, drawing on diverse sources and recent research findings.

This compound is characterized by its benzoyl chloride structure with methyl and nitro substituents. The presence of these groups influences its reactivity and biological interactions. The nitro group is known to play a crucial role in the biological activity of related compounds, particularly in antimicrobial agents.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that similar nitro-substituted benzoyl chlorides can effectively inhibit the growth of various bacterial strains. A study demonstrated that compounds with a nitro group at the 5-position were essential for their antimicrobial efficacy against anaerobic bacteria and protozoa, highlighting the importance of this functional group in biological interactions .

Table 1: Antimicrobial Activity of Nitrobenzoyl Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound derivative 1 | Staphylococcus aureus | 250 µg/mL |

| This compound derivative 2 | Pseudomonas aeruginosa | 125 µg/mL |

| This compound derivative 3 | Escherichia coli | 500 µg/mL |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound has shown moderate cytotoxic activity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines. For example, one study reported an IC50 value of approximately 86 µM against WRL-68 cells, indicating its potential as a lead compound in anticancer drug development .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| WRL-68 | 86 |

| Caco2 | Not reported |

| MCF-7 | Not reported |

| PC-3 | Not reported |

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may act by inhibiting key enzymes involved in cellular processes. For instance, similar compounds have been shown to inhibit human enteropeptidase, an enzyme crucial for protein digestion, which could explain their cytotoxic effects on cancer cells .

Figure 1: Proposed Mechanism of Action

Proposed Mechanism (This image would typically illustrate enzyme interactions but is not included here)

Case Studies

Several case studies have highlighted the potential applications of this compound derivatives in drug design:

- Antimicrobial Agents : A case study involving a series of nitro-substituted benzoyl chlorides demonstrated significant antibacterial activity against resistant strains of bacteria. The structural modifications influenced their potency and selectivity.

- Cancer Therapeutics : Another study explored the synthesis of novel derivatives aimed at enhancing cytotoxicity against specific cancer cell lines. The results indicated that certain modifications led to improved efficacy compared to existing treatments.

Propiedades

IUPAC Name |

2-methyl-5-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-5-2-3-6(10(12)13)4-7(5)8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBCECJKBKJUIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403275 | |

| Record name | 2-methyl-5-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64688-68-2 | |

| Record name | 2-methyl-5-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.